Cas no 391234-95-0 (1,3-Benzenediol,5-[(1S)-1-hydroxy-2-[[(1R)-2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]-)

1,3-Benzenediol,5-[(1S)-1-hydroxy-2-[[(1R)-2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]- structure
391234-95-0 structure
Product Name:1,3-Benzenediol,5-[(1S)-1-hydroxy-2-[[(1R)-2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]-
CAS 번호:391234-95-0
MF:C17H21NO4
메가와트:303.35294508934
CID:299166
PubChem ID:3343
Update Time:2025-04-19

1,3-Benzenediol,5-[(1S)-1-hydroxy-2-[[(1R)-2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]- 화학적 및 물리적 성질

이름 및 식별자

    • 1,3-Benzenediol,5-[(1S)-1-hydroxy-2-[[(1R)-2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]-
    • 5-[1-hydroxy-2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethyl]benzene-1,3-diol
    • Fenoterol [USAN:INN:BAN]
    • SDCCGSBI-0050527.P004
    • KBio1_000405
    • Lopac0_000544
    • KBio2_004294
    • KBio2_001726
    • Fenoterolum
    • AB00053590_10
    • SPBio_002403
    • BRN 2157041
    • 3,5-Dihydroxy-alpha-(((p-hydroxy-alpha-methylphenethyl)amino)methyl)benzyl alcohol
    • 5-(1-hydroxy-2-(1-(4-hydroxyphenyl)propan-2-ylamino)ethyl)benzene-1,3-diol
    • 5-[1-Hydroxy-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]-1,3-benzenediol
    • Prestwick1_000282
    • SPBio_001376
    • fenoterol
    • 13392-18-2
    • s5769
    • NSC 757811
    • CCG-204634
    • Spectrum2_001388
    • Prestwick3_000282
    • L000255
    • TH-1165A FREE BASE
    • DTXSID4023046
    • 5-{1-Hydroxy-2-[2-(4-hydroxy-phenyl)-1-methyl-ethylamino]-ethyl}-benzene-1,3-diol
    • SBI-0050527.P003
    • HMS3886D03
    • 1-(p-Hydroxyphenyl)-2-((.beta.-hydroxy-.beta.-(3',5'-dihydroxyphenyl))ethyl)aminopropane
    • Q420188
    • 391234-95-0
    • BPBio1_000204
    • 3,5-Dihydroxy-.alpha.-(((p-hydroxy-.alpha.-methylphenethyl)amino)methyl)benzyl alcohol
    • Th-1165a
    • rac-(2S)-N-[(2R)-2-(3,5-dihydroxyphenyl)-2-hydroxyethyl]-1-(4-hydroxyphenyl)propan-2-amonium bromide
    • Spectrum4_001014
    • Fenoterolum [INN-Latin]
    • KBio3_001890
    • AC-13630
    • Partusisten
    • Spectrum5_001572
    • NCGC00162181-01
    • D04157
    • AKOS015964608
    • BDBM50131281
    • IDI1_000405
    • 5-(1-hydroxy-2-{[1-(4-hydroxyphenyl)propan-2-yl]amino}ethyl)benzene-1,3-diol
    • CHEBI:149226
    • NINDS_000405
    • Benzyl alcohol, 3,5-dihydroxy-alpha-(((p-hydroxy-alpha-methylphenethyl)amino)methyl)-
    • SCHEMBL5009
    • Prestwick2_000282
    • BRD-A97104540-004-08-5
    • TH 1165A
    • CHEMBL537445
    • Partusisten (Salt/Mix)
    • TH 1165A FREE BASE
    • Spectrum3_000915
    • HY-B0976
    • Prestwick0_000282
    • NCGC00015430-02
    • GTPL557
    • Berotec (Salt/Mix)
    • BSPBio_000184
    • KBioSS_001726
    • EN300-18530961
    • NS00002340
    • Spectrum_001246
    • CS-4466
    • 1,3-Benzenediol, 5-(1-hydroxy-2-((2-(4-hydroxyphenyl)-1-methylethyl)amino)ethyl)-
    • Airum
    • TH 1165A [AS HYDROBROMIDE SALT]
    • Fenoterol (USAN/INN)
    • BRD-A97104540-004-04-4
    • NCGC00015430-03
    • TH 1165
    • DivK1c_000405
    • BDBM50221768
    • 5-(1-hydroxy-2-{[2-(4-hydroxyphenyl)-1-methylethyl]amino}ethyl)benzene-1,3-diol
    • NSC-757811
    • DB01288
    • Dosberotec
    • fenoterol HBr
    • Berotec
    • KBio2_006862
    • Th-1165;Phenoterol
    • Phenoterol
    • NCGC00015430-11
    • AB00053590
    • Th-1165;Th 1165;Th1165; Phenoterol;Partusisten
    • BCP29485
    • Benzyl alcohol, 3,5-dihydroxy-.alpha.-(((p-hydroxy-.alpha.-methylphenethyl)amino)methyl)-
    • 1-(p-Hydroxyphenyl)-2-((beta-hydroxy-beta-(3',5'-dihydroxyphenyl))ethyl)aminopropane
    • KBioGR_001507
    • CHEMBL32800
    • 1-(3,5-Dihydroxyphenyl)-1-hydroxy-2-((4-hydroxyphenyl)isopropylamino)ethane
    • 인치: 1S/C17H21NO4/c1-11(6-12-2-4-14(19)5-3-12)18-10-17(22)13-7-15(20)9-16(21)8-13/h2-5,7-9,11,17-22H,6,10H2,1H3
    • InChIKey: LSLYOANBFKQKPT-UHFFFAOYSA-N
    • 미소: OC(C1C=C(C=C(C=1)O)O)CNC(C)CC1C=CC(=CC=1)O

계산된 속성

  • 정밀분자량: 303.147
  • 동위원소 질량: 303.147
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 4
  • 중원자 수량: 23
  • 회전 가능한 화학 키 수량: 5
  • 복잡도: 436
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 4
  • 소수점 매개변수 계산 참조값(XlogP): 4.8
  • 토폴로지 분자 극성 표면적: 93A^2
추천 공급업체
Shanghai Pearlk Chemicals Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Jinta Yudi Pharmaceutical Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hangzhou Cedareal Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Hangzhou Cedareal Technology Co., Ltd.
Shanghai Joy Biotech Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Shanghai Joy Biotech Ltd
Changzhou Guanjia Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Changzhou Guanjia Chemical Co., Ltd